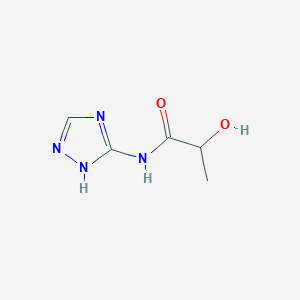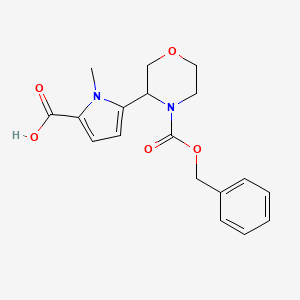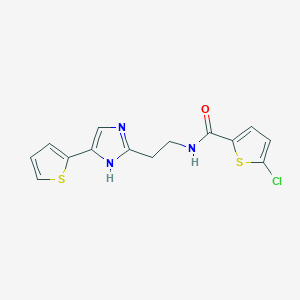
5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex arrangement of imidazole and thiophene rings
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Compounds:
Imidazole Synthesis: The synthesis begins with the formation of the imidazole ring through a multi-step reaction involving the condensation of aldehydes and amines under acidic conditions.
Thiophene Derivatives: Parallel synthesis of thiophene derivatives involves the functionalization of thiophene rings through halogenation and subsequent substitution reactions.
Final Compound Assembly:
The imidazole and thiophene moieties are coupled through a series of alkylation and acylation reactions. This involves the use of chloroethyl derivatives to link the two rings, forming the backbone of the target compound.
The final step involves the chloro-substitution to introduce the chloro group at the specified position, facilitated by the use of nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods:
Industrial-scale production mirrors the laboratory synthesis but involves optimizations for scale, such as continuous flow chemistry for increased yield and purity, solvent recycling, and the use of high-throughput reactors.
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions, especially those targeting the imidazole ring, can convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of side chains and functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide or peracids for oxidation.
Reduction Reagents: Catalytic hydrogenation or metal hydrides for reduction.
Substitution Conditions: Use of bases such as sodium hydride or acids like hydrochloric acid, depending on the nature of the substitution.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Variously substituted thiophene and imidazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic cycles, aiding in the formation of complex organometallic structures.
Material Science: Its structural properties allow for use in the development of conductive polymers and organic semiconductors.
Biology:
Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes, making it a candidate for biochemical studies.
Medicine:
Pharmacology: Potential use as a lead compound in drug development, particularly for targeting specific receptors or pathways involved in diseases.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules and as an intermediate in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of this compound is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The compound is likely to affect the coagulation cascade, given its target. This cascade is a biochemical pathway where each activated factor serves as a catalyst for the next reaction, ultimately leading to the formation of a blood clot. By interacting with Coagulation factor X, the compound could potentially influence this pathway, although the specific downstream effects are yet to be determined .
Analyse Biochimique
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Thiophene derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Comparaison Avec Des Composés Similaires
5-Chloro-N-(2-(4-(thiazol-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
5-Chloro-N-(2-(4-(pyridyl-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
Comparison:
Structural Differences: While all similar compounds feature an imidazole and thiophene ring, the nature of the substituent on the imidazole ring varies, leading to differences in reactivity and binding properties.
Uniqueness: 5-Chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific arrangement of rings and substituents, which confer distinct electronic and steric properties, making it more versatile in certain chemical reactions and biological applications.
There you go: a peek into a fascinating world of chemistry, biology, and beyond with this compound!
Propriétés
IUPAC Name |
5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCAVHGCYRPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
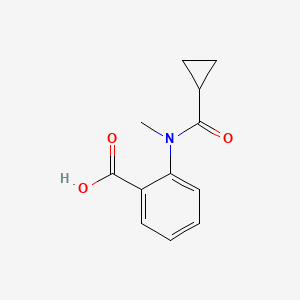

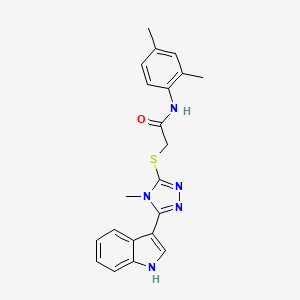
![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)
